molecular formula C16H16FN5O3 B2740007 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034276-49-6

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2740007
CAS No.: 2034276-49-6
M. Wt: 345.334
InChI Key: XIOOTEBFGVLUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H16FN5O3 and its molecular weight is 345.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Molecular Formula : C19H23N5O2
  • Molecular Weight : 368.44 g/mol
  • Key Functional Groups : Triazole, pyridazine, acetamide, and fluorophenoxy.

This unique combination of heterocycles positions the compound for diverse biological interactions.

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer activity. Compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines by inhibiting critical kinases involved in tumor progression.

Table 1: Comparison of Anticancer Activities of Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]AcetamideStructureAnticancer0.52
TriazoloquinazolinonesStructurePolo-like kinase inhibition0.34
This compoundStructureAnticancer (preliminary)TBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential potency of these compounds in therapeutic applications.

The mechanism through which this compound exerts its effects is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit Polo-like kinase 1 (Plk1), a crucial regulator of cell cycle progression.
  • Apoptosis Induction : Research indicates that related compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Mechanistic studies suggest that these compounds may cause cell cycle arrest at the G2/M phase.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds within the same class as this compound:

  • Study on Triazoloquinazolinones : This study highlighted the anticancer properties of triazoloquinazolinones through their inhibitory effects on Plk1. The results demonstrated significant reductions in cell viability across various cancer cell lines .
  • Antiviral Activity : Research into similar heterocyclic compounds has revealed promising antiviral properties against various viruses. The substitution patterns on the triazole ring significantly influenced their antiviral efficacy .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this compound is limited at this stage, preliminary assessments suggest it may exhibit favorable absorption and distribution characteristics due to its lipophilic nature conferred by the ethoxy group.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-2-24-16-8-7-13-19-20-14(22(13)21-16)9-18-15(23)10-25-12-5-3-11(17)4-6-12/h3-8H,2,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOOTEBFGVLUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)COC3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.